Memotine

Vue d'ensemble

Description

Memantine is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is a non-competitive moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal plasticity and memory function. Memantine helps to alleviate symptoms of Alzheimer’s disease by modulating the effects of glutamate, a neurotransmitter involved in learning and memory .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Memantine can be synthesized through several methods. One common method involves the reaction of 1-bromo-3,5-dimethyladamantane with ammonia, followed by hydrogenation to yield memantine. Another method involves the reaction of 1-amino-3,5-dimethyladamantane with formaldehyde and formic acid .

Industrial Production Methods: Industrial production of memantine typically involves the hydrogenation of 1-bromo-3,5-dimethyladamantane in the presence of a palladium catalyst. This method is preferred due to its high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Memantine undergoes several types of chemical reactions, including:

Oxidation: Memantine can be oxidized to form memantine N-oxide.

Reduction: Reduction reactions can convert memantine to its corresponding amine derivatives.

Substitution: Memantine can undergo substitution reactions with various electrophiles to form different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Memantine N-oxide.

Reduction: Various amine derivatives.

Substitution: A range of memantine derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Efficacy in Moderate to Severe AD

Numerous studies have demonstrated memantine's efficacy in improving cognitive function and daily living activities among patients with moderate to severe AD.

- Clinical Trials : Four major randomized controlled trials (RCTs) have assessed memantine's effectiveness:

- Winblad and Poritis (1999) : Involved 166 patients; showed significant improvement in global functioning and caregiver dependence.

- Reisberg et al. (2003) : Included 252 subjects; reported higher response rates in cognitive assessments compared to placebo.

- Tariot et al. (2004) : Enrolled 404 patients; confirmed benefits in cognitive and functional measures.

Table 1: Summary of Key Clinical Trials on Memantine for AD

| Study | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Winblad & Poritis (1999) | 166 | 12 weeks | Significant improvement in global functioning |

| Reisberg et al. (2003) | 252 | Variable | Higher response rates in cognitive assessments |

| Tariot et al. (2004) | 404 | Variable | Confirmed cognitive and functional benefits |

Combination Therapy

Recent studies have explored the combination of memantine with cholinesterase inhibitors (ChEIs), such as donepezil, showing enhanced therapeutic effects.

- Causal Inference Study : A recent analysis indicated that the combination therapy significantly increased five-year survival rates compared to monotherapy or no treatment .

Other Neurodegenerative Disorders

Memantine's neuroprotective properties extend beyond AD, suggesting potential applications in other conditions characterized by excitotoxicity:

- Frontotemporal Dementia : Mixed results were observed; further studies are warranted due to small sample sizes .

- Wernicke-Korsakoff Syndrome : A small study indicated significant cognitive improvements with memantine .

Traumatic Brain Injury and Stroke

Preclinical studies suggest that memantine may ameliorate neuronal loss following traumatic brain injuries and strokes by preventing secondary excitotoxicity.

- Animal Studies : Research has shown that memantine can extend the therapeutic window for neuron rescue post-stroke, demonstrating its potential as a neuroprotective agent .

Retrospective Analysis on Agitation

A retrospective study involving patients with various dementias reported that after an average of 2.1 years on memantine, clinicians noted improvements in agitation among a subset of patients .

Vitamin E and Memantine Combination

Another study analyzed the effects of combining vitamin E with memantine, suggesting that while vitamin E showed significant benefits, memantine alone did not demonstrate substantial effects in mild to moderate AD .

Mécanisme D'action

Memantine exerts its effects by blocking NMDA receptor-operated ion channels, thereby reducing the excitotoxic effects of glutamate. This helps to protect neurons from damage and improve cognitive function in patients with Alzheimer’s disease. Memantine selectively blocks the pathological activation of NMDA receptors while allowing normal synaptic transmission to occur .

Comparaison Avec Des Composés Similaires

Amantadine: Used to treat Parkinson’s disease and influenza.

Rimantadine: An antiviral drug used to treat influenza.

Tromantadine: Another antiviral agent.

Adapalene: Used in the treatment of acne vulgaris.

Saxagliptin and Vildagliptin: Antidiabetic agents

Comparison: Memantine is unique among these compounds due to its specific action on NMDA receptors, which makes it particularly effective in treating Alzheimer’s disease. While other compounds like amantadine and rimantadine also have neuroprotective properties, they are primarily used for different indications such as Parkinson’s disease and influenza .

Activité Biologique

Memotine, a novel compound derived from memantine, has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various models, and comparative studies with other related compounds.

Overview of this compound

This compound is designed as a prodrug that releases hydrogen sulfide (H₂S) in the central nervous system (CNS), which is thought to enhance its neuroprotective effects. The compound retains the pharmacological profile of memantine while providing additional benefits through H₂S release, thereby addressing oxidative stress and inflammation associated with neurodegenerative conditions .

This compound functions primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , similar to memantine. It selectively blocks excessive NMDA receptor activity, which is crucial in preventing excitotoxicity—a process that can lead to neuronal injury and death. This compound's unique mechanism allows it to preferentially inhibit overactive NMDA receptors without disrupting normal synaptic transmission, making it potentially safer than other NMDA antagonists .

Key Mechanisms:

- H₂S Release : this compound releases H₂S, which has antioxidant properties and can modulate various signaling pathways involved in neuroprotection .

- Neuroprotection : It protects neuronal cells from damage induced by amyloid-beta (Aβ) oligomers and reduces reactive oxygen species (ROS) production .

- Autophagy Promotion : Similar to memantine, this compound promotes autophagy, which is critical for cellular homeostasis and survival in neurodegenerative diseases .

In Vitro Studies

Research indicates that this compound exhibits significant neuroprotective effects in vitro. For instance:

- In neuronal-like cell models treated with inflammatory agents like lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α), this compound demonstrated enhanced cell viability compared to controls .

- It effectively reduced Aβ-induced cytotoxicity and aggregation, showcasing its potential as an anti-amyloid agent .

In Vivo Studies

In animal models of Alzheimer's disease:

- This compound improved spatial learning and memory retention while decreasing Aβ plaque deposition .

- It also showed promising results in protecting dopaminergic neurons from glutamate-induced toxicity, suggesting broader applications beyond AD .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to memantine and other derivatives:

| Compound | NMDA Receptor Activity | H₂S Release | Neuroprotection against Aβ | Autophagy Promotion | Other Effects |

|---|---|---|---|---|---|

| This compound | Moderate | Yes | Significant | Yes | Reduces ROS production |

| Memantine | High | No | Moderate | Yes | Improves BDNF levels |

| Memantine Nitrates | Moderate | No | High | Unknown | Vasodilatory effects |

Case Studies

- Neuroprotective Effects : In a study involving cortical neurons exposed to glutamate, this compound exhibited a protective effect by inhibiting calcium influx and reducing free radical production. This suggests its utility in conditions characterized by excitotoxicity .

- Inflammation Models : In models simulating neuroinflammation, this compound's ability to lower ROS levels and promote cell survival was significantly higher than that of memantine alone. This highlights its potential as a more effective treatment option for inflammatory components of neurodegenerative diseases .

Propriétés

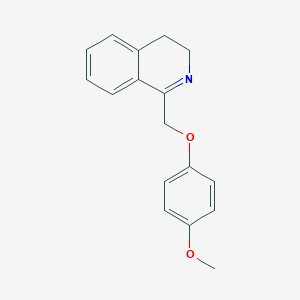

IUPAC Name |

1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCSCLPQKGWLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171551 | |

| Record name | Memotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18429-69-1 | |

| Record name | Memotine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Memotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEMOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BHH3WP14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.